molecular formula C24H23N5S B11411116 N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-benzimidazol-2-amine

N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-benzimidazol-2-amine

Cat. No.: B11411116
M. Wt: 413.5 g/mol
InChI Key: DRZHCOXDYUBLLH-UHFFFAOYSA-N
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Description

N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-benzimidazol-2-amine is a complex organic compound that features a combination of benzimidazole, pyrazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-benzimidazol-2-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include phosphorus tribromide, methylamine, and thiophene-2-carboxylic acid .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-benzimidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-benzimidazol-2-amine is unique due to its combination of benzimidazole, pyrazole, and thiophene moieties, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C24H23N5S

Molecular Weight

413.5 g/mol

IUPAC Name

N-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]-1-propylbenzimidazol-2-amine

InChI

InChI=1S/C24H23N5S/c1-2-14-28-21-12-7-6-11-20(21)26-24(28)25-16-18-17-29(19-9-4-3-5-10-19)27-23(18)22-13-8-15-30-22/h3-13,15,17H,2,14,16H2,1H3,(H,25,26)

InChI Key

DRZHCOXDYUBLLH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NCC3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5

Origin of Product

United States

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